molecular formula C15H22O5 B3320879 Benzyl-PEG3-methyl ester CAS No. 127457-61-8

Benzyl-PEG3-methyl ester

Cat. No.: B3320879
CAS No.: 127457-61-8
M. Wt: 282.33 g/mol
InChI Key: XKJUNFWEMICIDC-UHFFFAOYSA-N
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Description

Benzyl-PEG3-methyl ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are crucial for joining two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG3-methyl ester typically involves the esterification of benzyl alcohol with a polyethylene glycol derivative. The reaction is catalyzed by an acid or base, depending on the desired conditions. The process involves the following steps:

    Esterification: Benzyl alcohol reacts with polyethylene glycol under acidic conditions to form this compound.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of benzyl alcohol and polyethylene glycol are reacted in industrial reactors.

    Continuous Purification: The product is continuously purified using industrial-scale chromatography or distillation techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Benzyl-PEG3-methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and polyethylene glycol.

    Transesterification: The ester group can be exchanged with another alcohol in the presence of a catalyst.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis involves using a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Transesterification: Catalysts such as sulfuric acid or sodium methoxide are commonly used.

Major Products:

    Hydrolysis: Benzyl alcohol and polyethylene glycol.

    Transesterification: New esters formed by exchanging the ester group with another alcohol.

Scientific Research Applications

Benzyl-PEG3-methyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

Benzyl-PEG3-methyl ester functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves:

Comparison with Similar Compounds

    Benzyl-PEG4-methyl ester: Similar structure but with an additional ethylene glycol unit.

    Benzyl-PEG2-methyl ester: Similar structure but with one less ethylene glycol unit.

Uniqueness: Benzyl-PEG3-methyl ester is unique due to its specific length of the polyethylene glycol chain, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This balance is crucial for effective protein degradation and therapeutic applications .

Properties

IUPAC Name

methyl 3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-17-15(16)7-8-18-9-10-19-11-12-20-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJUNFWEMICIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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